molecular formula C6H10ClNO4 B2771861 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride CAS No. 1955499-80-5

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride

Cat. No.: B2771861
CAS No.: 1955499-80-5
M. Wt: 195.6
InChI Key: VUKJBSWMLAPJGZ-UHFFFAOYSA-N
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Properties

IUPAC Name

1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJBSWMLAPJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116129-08-9
Record name cis(1-aminocyclobutane-1,3-dicarboxylic acid) hydrochloride
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Preparation Methods

The synthesis of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves several stepsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and carboxylation processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with NMDA receptors. As an agonist, it binds to these receptors and mimics the action of the natural neurotransmitter glutamate, leading to the activation of the receptor and subsequent cellular responses. This interaction plays a crucial role in synaptic plasticity, learning, and memory .

Comparison with Similar Compounds

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and its potent activity as an NMDA receptor agonist, which distinguishes it from other similar compounds .

Biological Activity

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride (ACBDH) is a cyclic amino acid derivative that has garnered significant attention in the fields of neuropharmacology and medicinal chemistry due to its biological activity, particularly as an agonist of the N-methyl-D-aspartate (NMDA) receptor. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H10ClNO4
  • Molecular Weight : 195.6 g/mol
  • Structural Features : ACBDH features a cyclobutane ring with two carboxylic acid groups and an amino group, contributing to its unique reactivity and biological interactions.

ACBDH primarily functions as an NMDA receptor agonist. The NMDA receptor is critical for synaptic plasticity, learning, and memory processes. By mimicking the action of glutamate, the natural neurotransmitter, ACBDH activates NMDA receptors, leading to:

  • Increased calcium ion influx into neurons.
  • Enhanced synaptic signaling , which is vital for cognitive functions.
  • Potential modulation of other neurotransmitter systems , including gamma-aminobutyric acid (GABA) pathways.

Neuropharmacological Implications

Research indicates that ACBDH may have several neuropharmacological implications:

  • Neuroprotective Effects : Preliminary studies suggest that ACBDH can influence neuroprotective pathways, making it a candidate for further research in treating neurodegenerative disorders such as Alzheimer's disease and schizophrenia.
  • Cognitive Enhancement : Its agonistic activity at NMDA receptors implies potential applications in enhancing cognitive functions and memory retention.

Inhibition of Glutamate Transporters

ACBDH has also been shown to inhibit glutamate transporters, which can lead to increased levels of extracellular glutamate. This effect can be beneficial in certain contexts but may also contribute to excitotoxicity if not regulated properly .

Table 1: Summary of Key Research Findings on ACBDH

Study ReferenceFindingsImplications
ACBDH acts as a selective NMDA receptor agonist.Potential for cognitive enhancement therapies.
Increased glutamate accumulation due to transporter inhibition.Risk of excitotoxicity; need for careful dosing.
Interaction with GABA pathways suggests broader neuropharmacological effects.Possible applications in mood disorder treatments.

Case Study: Cognitive Enhancement in Animal Models

A study involving rodent models demonstrated that administration of ACBDH resulted in improved performance in memory tasks compared to control groups. The enhancement was attributed to increased synaptic plasticity mediated by NMDA receptor activation. These findings support the potential use of ACBDH in developing treatments for cognitive impairments associated with aging and neurodegenerative diseases.

Applications in Medicine and Industry

ACBDH's unique properties make it valuable across various fields:

  • Neuropharmacology : Investigated for its potential in treating neurological disorders.
  • Medicinal Chemistry : Used as a building block for synthesizing more complex molecules.
  • Material Science : Explored for applications in developing new materials due to its chemical reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like cyclobutane derivatives. For example, trans-1-Aminocyclobutane-1,3-dicarboxylic acid (CAS 117488-23-0) can be synthesized via catalytic hydrogenation of nitro intermediates under controlled pressure (10–15 atm H₂) and temperature (25–40°C) using palladium on carbon (Pd/C) as a catalyst . The hydrochloride form is obtained by treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization to ensure purity. Key parameters include maintaining inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer : Based on safety data for structurally similar cyclobutane derivatives, the compound may cause skin/eye irritation (GHS Category 2) and respiratory sensitization . Recommended precautions:

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks.
  • Storage : Store in airtight, light-resistant containers at 2–8°C under nitrogen to prevent hygroscopic degradation. Regularly monitor pH stability (target pH 4–6 in aqueous solutions) to avoid decomposition .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity Assessment : High-performance liquid chromatography (HPLC) with a reversed-phase C18 column (e.g., LiChrospher RP Select B) and UV detection at 210 nm. A mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10 v/v) is recommended .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify cyclobutane ring geometry and hydrochloride formation. For stereochemical analysis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomeric purity .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer : Conflicting stability profiles (e.g., hydrolysis at pH >7) require systematic studies:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via LC-MS to identify breakdown products (e.g., cyclobutane ring-opening derivatives) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions. Differential scanning calorimetry (DSC) can assess thermal decomposition thresholds .

Q. How does the stereochemistry of the compound influence its biological activity, and what methods are used to study this?

  • Methodological Answer : The trans-configuration of this compound enhances binding affinity to metabotropic glutamate receptors (mGluRs) compared to cis-isomers . To investigate:

  • Enantiomer Separation : Use chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases.
  • Biological Assays : Conduct radioligand binding assays on mGluR-expressing HEK293 cells. IC₅₀ values for trans vs. cis isomers can differ by >100-fold .

Q. What experimental approaches are recommended for investigating the compound's mechanism of action in enzymatic inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with glutamate dehydrogenase (GDH) or glutamine synthetase. Measure Ki values using Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound and active sites of target enzymes (e.g., GDH PDB ID: 1L1F). Validate predictions with site-directed mutagenesis .

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